molecular formula C28H25NO4 B11515283 4-{(Z)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzoate

4-{(Z)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzoate

Cat. No.: B11515283
M. Wt: 439.5 g/mol
InChI Key: JJSCNOOZMWTWQB-ULJHMMPZSA-N
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Description

4-{(Z)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzoate: is a complex organic compound with a fascinating structure. Let’s break it down:

  • The central core consists of a phenyl ring (a six-membered aromatic ring) substituted with a 4-methylbenzoate group.
  • Attached to the phenyl ring is a 4-tert-butylphenyl group, which enhances the compound’s steric hindrance and stability.
  • The oxazol-4(5H)-ylidene moiety contributes to the compound’s reactivity and electronic properties.

Preparation Methods

Synthetic Routes:

  • Oxazole Formation

    • The oxazole ring is typically formed via a cyclization reaction between an α,β-unsaturated carbonyl compound (such as an α,β-unsaturated ketone) and an amino alcohol .
    • In this case, the tert-butylphenyl group reacts with an appropriate α,β-unsaturated ketone to form the oxazole ring.
  • Esterification

    • The ester linkage between the phenyl ring and the 4-methylbenzoate group is formed through esterification.
    • Common reagents include acid chlorides or acid anhydrides in the presence of a base.

Industrial Production:

  • While not widely produced industrially, research laboratories synthesize this compound for specific applications.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound may undergo oxidation reactions at the oxazole ring or the phenyl group.

    Substitution: The tert-butyl group can be substituted under appropriate conditions.

    Reduction: Reduction of the oxazole ring or ester group is possible.

Common Reagents:

    Oxidation: Oxidizing agents like , , or .

    Substitution: (e.g., , ).

    Reduction: (LiAlH₄) or (NaBH₄).

Major Products:

  • Oxidation may yield oxazole derivatives .
  • Substitution could lead to various tert-butylphenyl-substituted compounds.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific application. For LEDs, it acts as a barrier layer, preventing charge leakage.
  • Further research is needed to explore its interactions with molecular targets and pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C28H25NO4

Molecular Weight

439.5 g/mol

IUPAC Name

[4-[(Z)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C28H25NO4/c1-18-5-9-21(10-6-18)26(30)32-23-15-7-19(8-16-23)17-24-27(31)33-25(29-24)20-11-13-22(14-12-20)28(2,3)4/h5-17H,1-4H3/b24-17-

InChI Key

JJSCNOOZMWTWQB-ULJHMMPZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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